molecular formula C15H16N2O5S2 B4787327 N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B4787327
M. Wt: 368.4 g/mol
InChI Key: CMCKOWMFMSAXSZ-GHXNOFRVSA-N
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Description

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by a rhodanine core (4-oxo-2-thioxo-1,3-thiazolidine) conjugated to a 3,4,5-trimethoxybenzylidene group at position 5 and an acetamide moiety at position 2. The Z-configuration of the benzylidene double bond is critical for its bioactivity, as it stabilizes the planar conformation necessary for molecular interactions.

Properties

IUPAC Name

N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-8(18)16-17-14(19)12(24-15(17)23)7-9-5-10(20-2)13(22-4)11(6-9)21-3/h5-7H,1-4H3,(H,16,18)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCKOWMFMSAXSZ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring. The final step involves the acetylation of the thiazolidinone derivative to produce the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzylidene group may facilitate binding to specific receptors or active sites, enhancing the compound’s biological activity. The methoxy groups can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Benzylidene Substituent

The 3,4,5-trimethoxybenzylidene group is a key pharmacophore. Structural analogs with altered substitution patterns on the benzylidene ring exhibit distinct physicochemical and biological properties:

Compound Name Substituent on Benzylidene Key Findings Reference
Target Compound 3,4,5-trimethoxy High yield (83%), melting point 196–197°C, strong NMR signals for methoxy groups (δ 3.73–3.85 ppm)
(E)-2-(4-Oxo-2-thioxo-5-(2,4,6-trimethoxybenzylidene)thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide 2,4,6-trimethoxy Reduced yield (56%), lower melting point (273–275°C), sulfamoyl group enhances solubility but reduces enzyme inhibition compared to target
ML302 (Non-target analog) 2,3,6-trichloro Effective Zn sequestration; IC50 of 350 nM against MTB pantothenate synthetase
2-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide 3-chloro Increased lipophilicity; imidazole moiety may enhance cellular uptake

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve stability and interaction with polar enzyme pockets, while electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity but may reduce solubility .
  • The 3,4,5-trimethoxy configuration in the target compound optimizes steric and electronic interactions for bioactivity, as seen in its higher yield (83%) and well-resolved NMR signals compared to analogs .
Variations in the Acetamide Substituent

The N-linked acetamide group influences target binding and pharmacokinetics:

Compound Name Acetamide Substituent Key Findings Reference
Target Compound Unsubstituted acetamide Balanced hydrophobicity; moderate enzyme inhibition
2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide (25) 3-(Trifluoromethyl)phenyl Enhanced inhibitory activity (IC50 ~350 nM) due to strong electron-withdrawing effect of CF₃
N-(4-sulfamoylphenyl)acetamide derivative (7q) 4-Sulfamoylphenyl Improved solubility but reduced potency; used in antidiabetic studies
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole ring Increased metabolic stability; used in anticancer screens

Key Observations :

  • Hydrophobic substituents (e.g., trifluoromethyl) enhance target binding via van der Waals interactions, while polar groups (e.g., sulfamoyl) improve solubility but may disrupt binding .
  • The unsubstituted acetamide in the target compound offers a balance between activity and solubility, making it a versatile scaffold for further derivatization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide

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